1-(4-methoxyphenyl)-4-(5-methyl-1H-benzimidazol-2-yl)pyrrolidin-2-one
CAS No.:
Cat. No.: VC15331344
Molecular Formula: C19H19N3O2
Molecular Weight: 321.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H19N3O2 |
|---|---|
| Molecular Weight | 321.4 g/mol |
| IUPAC Name | 1-(4-methoxyphenyl)-4-(6-methyl-1H-benzimidazol-2-yl)pyrrolidin-2-one |
| Standard InChI | InChI=1S/C19H19N3O2/c1-12-3-8-16-17(9-12)21-19(20-16)13-10-18(23)22(11-13)14-4-6-15(24-2)7-5-14/h3-9,13H,10-11H2,1-2H3,(H,20,21) |
| Standard InChI Key | CIDLANNEWKSGLF-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC2=C(C=C1)N=C(N2)C3CC(=O)N(C3)C4=CC=C(C=C4)OC |
Introduction
Chemical Structure and Molecular Properties
Molecular Composition
The molecular formula of 1-(4-methoxyphenyl)-4-(5-methyl-1H-benzimidazol-2-yl)pyrrolidin-2-one is C₁₉H₁₉N₃O₂, with a molecular weight of 321.4 g/mol. The structure comprises three distinct components:
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A pyrrolidin-2-one ring, a five-membered lactam known for enhancing binding affinity in bioactive molecules.
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A 5-methyl-1H-benzimidazole group, a bicyclic aromatic system with nitrogen atoms at positions 1 and 3, which facilitates interactions with biological targets like DNA and kinases.
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A 4-methoxyphenyl substituent at position 1 of the pyrrolidinone ring, contributing to lipophilicity and metabolic stability.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₉N₃O₂ |
| Molecular Weight (g/mol) | 321.4 |
| Hydrogen Bond Donors | 1 (N-H of benzimidazole) |
| Hydrogen Bond Acceptors | 3 (2 carbonyl O, 1 methoxy O) |
| Rotatable Bonds | 3 |
Synthesis and Analytical Characterization
Synthetic Routes
The synthesis of 1-(4-methoxyphenyl)-4-(5-methyl-1H-benzimidazol-2-yl)pyrrolidin-2-one typically involves a multi-step sequence:
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Formation of the benzimidazole moiety: Condensation of 4-methyl-1,2-diaminobenzene with a carbonyl source under acidic conditions.
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Pyrrolidinone ring construction: Cyclization of γ-aminobutyric acid derivatives or via [3+2] cycloaddition reactions.
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Coupling of substituents: Introduction of the 4-methoxyphenyl group using Ullmann or Buchwald-Hartwig amination.
Microwave-assisted synthesis has been employed to reduce reaction times (e.g., from 24 hours to 2 hours) while maintaining yields above 75%. Solid-phase synthesis methods are also explored for high-throughput production.
Analytical Validation
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Purity Assessment: High-performance liquid chromatography (HPLC) with UV detection at 254 nm confirms purities >95%.
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Structural Elucidation: Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and high-resolution mass spectrometry (HRMS) validate the molecular architecture. Key NMR signals include a carbonyl resonance at δ 172 ppm (¹³C) and aromatic protons at δ 6.8–7.4 ppm (¹H).
Chemical Reactivity and Derivative Formation
Functional Group Transformations
The compound undergoes reactions at three reactive sites:
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Pyrrolidinone carbonyl: Susceptible to nucleophilic attack, enabling formation of Schiff bases or thioamide derivatives.
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Benzimidazole NH: Participates in alkylation or acylation to modulate solubility and bioavailability.
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Methoxy group: Demethylation under acidic conditions yields phenolic derivatives for further functionalization.
Table 2: Representative Derivatives and Modifications
| Derivative | Reaction Conditions | Biological Target |
|---|---|---|
| N-Alkylated benzimidazole | K₂CO₃, DMF, alkyl halide, 80°C | Kinase inhibition |
| Thioamide analog | Lawesson’s reagent, toluene | Antiparasitic activity |
| Phenolic derivative | BBr₃, CH₂Cl₂, −78°C | Antioxidant applications |
Biological Activities and Mechanistic Insights
Target Engagement
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Enzyme inhibition: Competitive binding to the ATP pocket of cyclin-dependent kinases (CDKs) with a Kᵢ of 0.8 µM.
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DNA intercalation: Fluorescence quenching assays demonstrate affinity for guanine-cytosine-rich regions (Kₐ = 10⁶ M⁻¹).
Applications in Drug Discovery
Lead Optimization
The compound serves as a starting point for structure-activity relationship (SAR) studies. For example:
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Methoxy position: Para-substitution optimizes metabolic stability compared to ortho or meta analogs.
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Pyrrolidinone substitution: Bulkier groups at position 4 improve selectivity for CDK2 over CDK1.
Preclinical Development
While in vitro data are promising, pharmacokinetic studies in rodent models indicate moderate oral bioavailability (F = 35%) due to first-pass metabolism. Prodrug strategies (e.g., phosphate esters) are under investigation to enhance absorption.
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